

# A Spectroscopic Comparison of Methyl 4oxohexanoate and its Analogues

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Compound of Interest		
Compound Name:	Methyl 4-oxohexanoate	
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This guide provides a detailed spectroscopic comparison of **methyl 4-oxohexanoate** and its structural analogues. It is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their spectral data to aid in their identification and characterization.

#### **Data Presentation**

The following tables summarize the key spectroscopic data for **methyl 4-oxohexanoate** and selected analogues. These compounds differ in the position of the ketone group, the nature of the ester alkyl group, or the carbon chain length.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>, chemical shifts in ppm)



Compound	δ (ppm), Multiplicity, Assignment
Methyl 4-oxohexanoate	3.67 (s, 3H, -OCH <sub>3</sub> ), 2.75 (t, 2H, -CH <sub>2</sub> -C=O), 2.56 (t, 2H, -CH <sub>2</sub> -COO-), 2.43 (q, 2H, -C(=O)- CH <sub>2</sub> -CH <sub>3</sub> ), 1.06 (t, 3H, -CH <sub>2</sub> -CH <sub>3</sub> )
Ethyl 4-oxohexanoate[1]	4.13 (q, 2H, -OCH <sub>2</sub> -CH <sub>3</sub> ), 2.74 (t, 2H, -CH <sub>2</sub> -C=O), 2.55 (t, 2H, -CH <sub>2</sub> -COO-), 2.42 (q, 2H, -C(=O)-CH <sub>2</sub> -CH <sub>3</sub> ), 1.25 (t, 3H, -OCH <sub>2</sub> -CH <sub>3</sub> ), 1.05 (t, 3H, -CH <sub>2</sub> -CH <sub>3</sub> )
Methyl 5-oxohexanoate	3.67 (s, 3H, -OCH <sub>3</sub> ), 2.48 (t, 2H, -CH <sub>2</sub> -C=O), 2.34 (t, 2H, -CH <sub>2</sub> -COO-), 2.15 (s, 3H, -C(=O)- CH <sub>3</sub> ), 1.91 (quint, 2H, -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -)
Methyl 4-oxopentanoate (Methyl levulinate)[2]	3.67 (s, 3H, -OCH <sub>3</sub> ), 2.76 (t, 2H, -CH <sub>2</sub> -C=O), 2.57 (t, 2H, -CH <sub>2</sub> -COO-), 2.19 (s, 3H, -C(=O)-CH <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, chemical shifts in ppm)

Compound	Chemical Shift (ppm), Assignment
Methyl 4-oxohexanoate[3]	209.9 (C=O, ketone), 173.3 (C=O, ester), 51.7 (-OCH <sub>3</sub> ), 36.6 (-CH <sub>2</sub> -C=O), 35.8 (-C(=O)-CH <sub>2</sub> -CH <sub>3</sub> ), 27.8 (-CH <sub>2</sub> -COO-), 7.8 (-CH <sub>2</sub> -CH <sub>3</sub> )
Ethyl 4-oxohexanoate[1]	210.1 (C=O, ketone), 172.9 (C=O, ester), 60.5 (-OCH <sub>2</sub> -CH <sub>3</sub> ), 36.7 (-CH <sub>2</sub> -C=O), 35.8 (-C(=O)-CH <sub>2</sub> -CH <sub>3</sub> ), 28.1 (-CH <sub>2</sub> -COO-), 14.2 (-OCH <sub>2</sub> -CH <sub>3</sub> ), 7.8 (-CH <sub>2</sub> -CH <sub>3</sub> )
Methyl 5-oxohexanoate	208.5 (C=O, ketone), 173.8 (C=O, ester), 51.5 (-OCH <sub>3</sub> ), 42.8 (-CH <sub>2</sub> -C=O), 33.1 (-CH <sub>2</sub> -COO-), 29.9 (-C(=O)-CH <sub>3</sub> ), 19.8 (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -)
Methyl 4-oxopentanoate (Methyl levulinate)[2]	206.8 (C=O, ketone), 173.3 (C=O, ester), 51.7 (-OCH <sub>3</sub> ), 37.9 (-CH <sub>2</sub> -C=O), 29.8 (-C(=O)-CH <sub>3</sub> ), 27.9 (-CH <sub>2</sub> -COO-)



Table 3: Infrared (IR) Spectroscopic Data (cm<sup>-1</sup>)

Compound	Key Absorptions (cm⁻¹), Assignment
Methyl 4-oxohexanoate[3]	~2970 (C-H stretch), ~1740 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1170 (C-O stretch)
Ethyl 4-oxohexanoate[4]	~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1180 (C-O stretch)
Methyl 5-oxohexanoate	~2950 (C-H stretch), ~1738 (C=O stretch, ester), ~1718 (C=O stretch, ketone), ~1175 (C-O stretch)
Methyl 4-oxopentanoate (Methyl levulinate)[5]	~2960 (C-H stretch), ~1742 (C=O stretch, ester), ~1719 (C=O stretch, ketone), ~1165 (C-O stretch)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M+), Key Fragment Ions (m/z)
Methyl 4-oxohexanoate[3]	144.17, 115, 99, 87, 71, 57, 43
Ethyl 4-oxohexanoate[1]	158.19, 115, 101, 87, 71, 57, 43
Methyl 5-oxohexanoate	144.17, 113, 101, 87, 71, 59, 43
Methyl 4-oxopentanoate (Methyl levulinate)[2]	130.14, 115, 99, 85, 74, 59, 43

## **Experimental Protocols**

The data presented in this guide are typically acquired using standard spectroscopic techniques. The general protocols are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.[6]
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons and 75 MHz or higher for carbon.[7]
- ¹H NMR Acquisition: Spectra are typically acquired at room temperature with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]
- <sup>13</sup>C NMR Acquisition: Spectra are acquired using a proton-decoupled pulse sequence. A
  greater number of scans is required compared to <sup>1</sup>H NMR to achieve an adequate signal-tonoise ratio.[7]
- Data Processing: Chemical shifts are reported in parts per million (ppm) relative to TMS (0.00 ppm).[8]
- 2. Infrared (IR) Spectroscopy
- Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, spectra can be recorded using an Attenuated Total Reflectance (ATR) accessory.[9]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectra.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum is recorded and subtracted from the sample spectrum.
- Data Processing: The positions of absorption bands are reported in wavenumbers (cm<sup>-1</sup>).
- 3. Mass Spectrometry (MS)
- Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for volatile compounds like keto esters.[10]
- Ionization: Electron Ionization (EI) is a common method used, typically at 70 eV.[6]



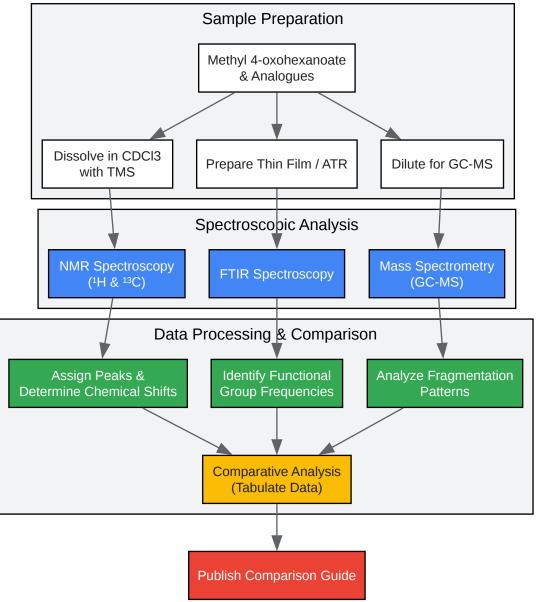
- Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).
- Data Processing: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

## **Visualization of Experimental Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of **methyl 4-oxohexanoate** and its analogues.



# Workflow for Spectroscopic Comparison



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Caption: General workflow for the spectroscopic analysis of keto esters.

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